5-Carboxy-2-pentenoyl-CoA
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Overview
Description
5-Carboxy-2-pentenoyl-CoA is a polyol.
Scientific Research Applications
Enzymatic Reactions and Pathways :
- The anaerobic degradation of 5-aminovalerate to valerate and other compounds by Clostridium aminovalericum involves intermediates including 5-hydroxyvalerate, 5-hydroxyvaleryl-CoA, and trans-2-pentenoyl-CoA, with trans-2-pentenoyl-CoA being the immediate precursor of valeryl-CoA. This complex process demonstrates the metabolic versatility of Clostridium species (Barker, D'Ari & Kahn, 1987).
Biotechnological Applications :
- In the context of producing adipic acid, an essential commercial material, the enzymatic activity of 5-carboxy-2-pentenoyl-CoA reductase was enhanced through site-directed mutation, demonstrating its potential in biotechnological applications for industrial compound synthesis (Yang et al., 2019).
Role in Fermentation and Metabolic Engineering :
- A study on Escherichia coli engineered for adipic acid production highlighted the role of this compound reductase in the reverse adipate-degradation pathway. The research underscores the enzyme's importance in metabolic engineering for the production of high-value chemicals (Zhao et al., 2018).
Enzyme Characterization :
- Detailed studies on enzymes like 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum have provided insights into their specificity and kinetic properties, which are crucial for understanding metabolic pathways in microorganisms (Eikmanns & Buckel, 1990).
Enzyme Assay Development :
- Innovative assay methods using substrates like 5-Phenyl-2,4-pentadienoyl-CoA have been developed for enzymes like 2,4-dienoyl CoA reductase. These methods enhance the understanding of enzyme kinetics and functionality in different biological contexts (Nada, Shoukry & Schulz, 1994).
Properties
Molecular Formula |
C27H42N7O19P3S |
---|---|
Molecular Weight |
893.6 g/mol |
IUPAC Name |
(E)-6-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohex-4-enoic acid |
InChI |
InChI=1S/C27H42N7O19P3S/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34/h4,6,13-15,20-22,26,39-40H,3,5,7-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/b6-4+/t15-,20-,21-,22?,26-/m1/s1 |
InChI Key |
ZFXICKRXPZTFPB-UWIQVNQSSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)/C=C/CCC(=O)O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCCC(=O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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